molecular formula C15H13N3O3S B11407743 6-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11407743
M. Wt: 315.3 g/mol
InChI Key: SAXYXXQQFMKVAQ-UHFFFAOYSA-N
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Description

6-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring can be introduced by reacting the chromene derivative with a suitable thiadiazole precursor, such as 2-amino-5-methyl-1,3,4-thiadiazole, under appropriate conditions.

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate with ethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

6-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The thiadiazole and chromene moieties may play a crucial role in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the thiadiazole moiety.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the ethyl group.

    6-ethyl-N-(1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the methyl group on the thiadiazole ring.

Uniqueness

The presence of both the ethyl group and the methyl-substituted thiadiazole ring in 6-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

6-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-3-9-4-5-12-10(6-9)11(19)7-13(21-12)14(20)16-15-18-17-8(2)22-15/h4-7H,3H2,1-2H3,(H,16,18,20)

InChI Key

SAXYXXQQFMKVAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)C

Origin of Product

United States

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